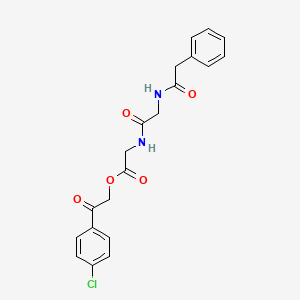![molecular formula C16H15F3N2O2S B4716551 N-(3,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B4716551.png)
N-(3,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea, also known as DMPTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPTU is a thiourea derivative that has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. N-(3,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses. N-(3,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea has also been shown to bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea has been shown to have various biochemical and physiological effects, including anti-inflammatory, antitumor, and antifungal effects. N-(3,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea has also been shown to regulate glucose and lipid metabolism and to improve insulin sensitivity. In addition, N-(3,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea has been shown to have insecticidal and plant growth regulating effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea has several advantages for lab experiments, including its ease of synthesis and its potential as a versatile tool for studying various biological processes. However, N-(3,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several potential future directions for N-(3,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea research, including the development of N-(3,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea derivatives with improved potency and selectivity, the investigation of N-(3,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea's potential as a therapeutic agent for various diseases, and the exploration of N-(3,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea's potential as a tool for studying various biological processes. In addition, further studies are needed to fully understand the mechanism of action of N-(3,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea and its potential applications in various fields.
Applications De Recherche Scientifique
N-(3,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, N-(3,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea has been studied for its potential as an antitumor agent, antifungal agent, and anti-inflammatory agent. In agriculture, N-(3,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea has been studied for its potential as a plant growth regulator and insecticide. In environmental science, N-(3,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea has been studied for its potential as a water treatment agent and pollutant removal agent.
Propriétés
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S/c1-22-13-7-12(8-14(9-13)23-2)21-15(24)20-11-5-3-10(4-6-11)16(17,18)19/h3-9H,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQSVIZPUYUHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NC2=CC=C(C=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![butyl 3-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B4716496.png)
![N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4716507.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4716512.png)
![1-(4-chlorophenyl)-8-methoxy-N,N-dimethyldibenzo[b,d]furan-3-amine](/img/structure/B4716520.png)

![ethyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B4716528.png)
![5-bromo-N-(3-{N-[3-(4-methoxyphenyl)propanoyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B4716540.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4716556.png)
![ethyl 4-({[2-(3-phenylpropanoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4716567.png)
amino]benzoic acid](/img/structure/B4716570.png)
